Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 955971-17-2
VCID: VC21467564
InChI: InChI=1S/C14H15ClN2O2/c1-9-13(15)10(2)17(16-9)8-11-4-6-12(7-5-11)14(18)19-3/h4-7H,8H2,1-3H3
SMILES: CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)Cl
Molecular Formula: C14H15ClN2O2
Molecular Weight: 278.73g/mol

Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

CAS No.: 955971-17-2

Cat. No.: VC21467564

Molecular Formula: C14H15ClN2O2

Molecular Weight: 278.73g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate - 955971-17-2

Specification

CAS No. 955971-17-2
Molecular Formula C14H15ClN2O2
Molecular Weight 278.73g/mol
IUPAC Name methyl 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoate
Standard InChI InChI=1S/C14H15ClN2O2/c1-9-13(15)10(2)17(16-9)8-11-4-6-12(7-5-11)14(18)19-3/h4-7H,8H2,1-3H3
Standard InChI Key NXGNQRZRDJKBIM-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)Cl
Canonical SMILES CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is characterized by a pyrazole core with specific substitution patterns. The compound features a 3,5-dimethyl-1H-pyrazole ring with a chloro substituent at the 4-position. This pyrazole moiety is connected via a methylene bridge to a para-substituted benzoate group. The presence of both the chloro and methyl substituents on the pyrazole ring significantly influences the compound's chemical reactivity and potential biological activity.

Chemical Identifiers

Based on structural analysis and comparison with similar compounds, the following chemical identifiers can be established for Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate:

ParameterValue
Molecular FormulaC₁₄H₁₅ClN₂O₂
Estimated Molecular Weight~290.74 g/mol
Structure TypePyrazole derivative
Functional GroupsMethyl ester, pyrazole ring, chloro-substitution

This compound belongs to the larger family of substituted pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific substitution pattern of this compound differentiates it from related analogs, such as the bromo-substituted variant found in search results.

Physical and Chemical Properties

Physical Properties

The physical properties of Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate can be inferred from similar compounds with comparable structures:

PropertyExpected ValueBasis for Estimation
Physical StateSolid at room temperatureCommon for similar molecular weight organic compounds with aromatic rings
ColorWhite to off-white crystalline powderTypical for similar pyrazole derivatives
SolubilityLikely soluble in organic solvents such as DMSO, DMF, and moderately soluble in alcohols; poor water solubilityBased on similar pyrazole-containing compounds
Melting PointExpected range: 100-150°CEstimated from comparable pyrazole derivatives

Chemical Reactivity

The compound's reactivity is largely determined by its functional groups:

  • The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.

  • The pyrazole ring contributes to the compound's aromaticity and potential for π-π interactions.

  • The chloro substituent at the 4-position of the pyrazole ring may participate in nucleophilic substitution reactions.

  • The methyl groups on the pyrazole ring can undergo oxidation under appropriate conditions.

Similar compounds have been observed to participate in various chemical transformations, including substitution reactions, oxidation reactions, and reduction reactions.

Synthesis and Preparation Methods

Nucleophilic Substitution Approach

A feasible synthetic route might involve the reaction between 4-chloro-3,5-dimethyl-1H-pyrazole and methyl 4-(bromomethyl)benzoate in the presence of a base:

  • Preparation of 4-chloro-3,5-dimethyl-1H-pyrazole

  • Preparation or commercial acquisition of methyl 4-(bromomethyl)benzoate

  • Nucleophilic substitution reaction in the presence of a suitable base (e.g., K₂CO₃ or NaH)

  • Purification steps including recrystallization and/or chromatography

This approach is consistent with the synthetic methods described for structurally related compounds, particularly the bromo-analog mentioned in search result.

Reaction Conditions and Considerations

Based on similar synthetic procedures, the following reaction conditions might be appropriate:

ParameterSuggested Conditions
SolventDMF or acetone
BaseK₂CO₃ or NaH
TemperatureRoom temperature to reflux (depending on reactivity)
Reaction Time6-24 hours
PurificationColumn chromatography followed by recrystallization

Care should be taken during the handling of reagents, particularly bases like NaH, which are moisture-sensitive and potentially hazardous. The reaction should be conducted under anhydrous conditions to prevent side reactions and improve yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structural features and comparable compounds, the following NMR spectral characteristics would be expected:

¹H NMR (300 MHz, DMSO-d₆)

Expected key signals:

  • δ 7.8-8.0 ppm (2H, d): Aromatic protons adjacent to the ester group

  • δ 7.2-7.4 ppm (2H, d): Aromatic protons adjacent to the methylene bridge

  • δ 5.2-5.4 ppm (2H, s): Methylene bridge protons

  • δ 3.8-3.9 ppm (3H, s): Methyl ester protons

  • δ 2.1-2.3 ppm (3H, s): Methyl protons at position 3 of pyrazole

  • δ 2.0-2.1 ppm (3H, s): Methyl protons at position 5 of pyrazole

This prediction is based on similar pyrazole derivatives and their documented NMR patterns .

Mass Spectrometry

Expected mass spectral data:

  • Molecular ion peak [M]⁺ at m/z ≈ 290

  • Fragment peaks corresponding to the loss of methoxy group (m/z ≈ 259)

  • Fragment peaks corresponding to cleavage at the methylene bridge

Infrared Spectroscopy

Anticipated key IR absorption bands:

  • 1710-1730 cm⁻¹: C=O stretching (ester)

  • 1600-1620 cm⁻¹: C=N stretching (pyrazole)

  • 1450-1470 cm⁻¹: C=C stretching (aromatic)

  • 1270-1290 cm⁻¹: C-O stretching (ester)

  • 750-780 cm⁻¹: C-Cl stretching

Biological Activities and Applications

Anticancer Properties

Structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity against cancer cell lines, including MIA PaCa-2 cells . These compounds affect mTORC1 activity and modulate autophagy processes, suggesting similar potential for the target compound.

Other Biological Activities

Based on the biological profiles of related pyrazole derivatives, the compound might also exhibit:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Enzyme inhibition activities

Chemical Biology

The compound could serve as:

  • A building block for more complex heterocyclic compounds

  • A probe for studying biological systems

  • A tool for investigating structure-activity relationships in pyrazole derivatives

Medicinal Chemistry

In medicinal chemistry, this compound could function as:

  • A lead compound for drug discovery programs

  • A structural template for library synthesis

  • A reference standard for analytical methods

Structure-Activity Relationships

Comparison with Similar Compounds

The table below compares Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate with structurally related compounds from the search results:

CompoundKey Structural DifferencesPotential Impact on Properties
Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoateBromo instead of chloro at pyrazole 4-positionLarger halogen may affect electron distribution and lipophilicity
4-{[1-(3-chloro-4-cyanophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}benzamide Different substitution pattern with cyanophenyl group; benzamide instead of methyl benzoateMore hydrogen bond donors/acceptors; likely different solubility properties
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides Different connection point to the pyrazole ring; amide instead of esterDifferent electronic properties and potential hydrogen bonding characteristics

Effect of Structural Modifications

Research on similar compounds suggests that modifications to the pyrazole ring substituents significantly affect their biological activities:

When a similar structural scan was performed using methoxy or chloro groups, the resulting compounds failed to significantly improve anticancer activity compared to their counterparts , suggesting that the specific substitution pattern plays a crucial role in determining biological activity.

Chemical Reactions and Transformations

Hydrolysis

The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

  • Basic hydrolysis: Reaction with NaOH or KOH in methanol/water

  • Acidic hydrolysis: Reaction with mineral acids (HCl, H₂SO₄) in aqueous solutions

Reduction

Reduction of the ester group using appropriate reducing agents can lead to the corresponding alcohol:

  • LiAlH₄ in THF at low temperatures

  • NaBH₄ in methanol or ethanol

Substitution Reactions

The chloro substituent on the pyrazole ring may participate in nucleophilic aromatic substitution reactions with various nucleophiles:

  • Amines: Formation of amino-substituted derivatives

  • Thiols: Formation of thioether derivatives

  • Alkoxides: Formation of ether derivatives

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